molecular formula C11H8N2O B028388 9H-Pyrido[2,3-b]indole 1-Oxide CAS No. 26148-55-0

9H-Pyrido[2,3-b]indole 1-Oxide

Cat. No.: B028388
CAS No.: 26148-55-0
M. Wt: 184.19 g/mol
InChI Key: WYABHFSECJYIJN-UHFFFAOYSA-N
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Description

9H-Pyrido[2,3-b]indole 1-Oxide is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its unique structure, which includes a nitrogen atom in the pyridine ring fused to an indole moiety, and an oxygen atom attached to the nitrogen, forming an N-oxide.

Scientific Research Applications

9H-Pyrido[2,3-b]indole 1-Oxide has several applications in scientific research:

Safety and Hazards

The safety and hazards information for 9H-Pyrido[2,3-b]indole 1-Oxide can be found in databases such as PubChem . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indole 1-Oxide can be achieved through several methods. One common approach involves the oxidation of 9H-Pyrido[2,3-b]indole using oxidizing agents such as 3-chloroperoxybenzoic acid in a solvent like chloroform and ethanol . Another method includes a one-pot synthesis involving the reaction of chalcone, oxindole, and ammonium acetate in the presence of potassium tert-butoxide under solvent-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent indole compound.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions. For example, oxidation can yield more highly oxidized derivatives, while substitution can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 9H-Pyrido[2,3-b]indole 1-Oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the indole moiety can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 9H-Pyrido[2,3-b]indole 1-Oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This functional group can participate in unique redox reactions and influence the compound’s interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-hydroxypyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABHFSECJYIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Pyrido[2,3-b]indole 1-Oxide
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Reactant of Route 6
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